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Compound of Interest

Compound Name: Cholesteryl hexadecyl carbonate

CAS No.: 15455-87-5

Cat. No.: B095776 Get Quote

Executive Summary
The carbonate linkage (–O–C(=O)–O–) serves as a critical, tunable bridge in the design of

cholesteryl-based prodrugs and lipid nanoparticles (LNPs). Unlike the robust carbamate or the

labile ester, the carbonate moiety offers a "Goldilocks" stability profile: sufficiently stable to

survive systemic circulation (pH 7.4) yet responsive to the acidic endosomal microenvironment

(pH 5.0–6.0) and enzymatic cleavage.[1] This guide provides a deep technical analysis of the

synthesis, kinetics, and application of cholesteryl carbonate derivatives, designed for scientists

requiring precise control over payload release.

The Chemical Nature of the Carbonate Linkage
Structural Mechanics
The cholesteryl carbonate linkage connects the 3

-hydroxyl group of cholesterol to a target alcohol (drug or lipid headgroup) via a carbonyl
bridge.

Key Characteristic: Entropy-Driven Fragmentation. Upon hydrolysis, the carbonate linkage

does not merely break; it decomposes. The intermediate carbonic acid is unstable and

spontaneously decarboxylates, releasing carbon dioxide. This irreversible step drives the

reaction forward, preventing re-association of the drug and the carrier.
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Comparative Stability (The Hierarchy of Linkers)
For drug development, selecting the correct linker is a function of the required plasma half-life (

).

Linker Type Structure Relative Stability
Primary Cleavage
Mechanism

Carbamate Chol-O-CO-NH-R High

Enzymatic (slow),

requires specific

amidases.

Carbonate Chol-O-CO-O-R Moderate (Tunable)

pH-dependent

hydrolysis &

esterases.

Ester Chol-O-CO-R Low to Moderate

Non-specific

esterases, rapid

hydrolysis.

Ether Chol-O-R Very High
Metabolically stable;

non-cleavable.

Senior Scientist Insight: Use carbonates when you need a prodrug to be inactive in the blood

but rapidly active intracellularly. The carbonate bond is roughly 100-1000x more stable to

hydrolysis than a standard aliphatic ester at physiological pH, preventing "burst release"

toxicity.

Synthetic Architectures & Pathways
The synthesis of cholesteryl carbonates is almost exclusively performed via a Cholesteryl

Chloroformate intermediate.[2] While phosgene gas was historically used, modern protocols

utilize Triphosgene (solid, safer) or CDI (1,1'-Carbonyldiimidazole).

Pathway Visualization
The following diagram outlines the standard synthetic route using the chloroformate activation

method.
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Figure 1:Stepwise synthesis of cholesteryl carbonate via chloroformate activation. Note the

critical role of base scavengers.

Stability & Hydrolysis Kinetics
Understanding the degradation profile is essential for predicting in vivo behavior.

pH-Dependent Hydrolysis
The carbonate linkage exhibits a "U-shaped" pH-rate profile.

Acidic Conditions (pH < 5): Protonation of the carbonyl oxygen activates the carbon for

nucleophilic attack by water. This is the primary mechanism for endosomal release.

Neutral Conditions (pH 7.4): The reaction is slow, providing stability in the bloodstream.

Basic Conditions (pH > 9): Hydroxide ion acts as a direct nucleophile (saponification).

Mechanism of Cleavage
The breakdown involves a tetrahedral intermediate that collapses to release the payload.
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Figure 2:Mechanism of acid-catalyzed hydrolysis. The irreversible loss of CO2 drives the

reaction to completion.

Experimental Protocol: Synthesis of Cholesteryl-
PEG Carbonate
Objective: Conjugate Cholesterol to a PEG-Alcohol via a carbonate linker. Safety Warning: This

protocol uses Triphosgene. All operations must be performed in a fume hood.

Materials
Cholesterol (>99% purity)

Triphosgene (Solid phosgene equivalent)
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mPEG-OH (Target alcohol)

Dichloromethane (DCM), Anhydrous

Pyridine (Acid scavenger)

DMAP (4-Dimethylaminopyridine) - Catalyst

Step-by-Step Methodology
Activation (Formation of Chloroformate):

Dissolve Cholesterol (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

Cool to 0°C in an ice bath.[2]

Add Pyridine (1.5 eq) to act as an HCl scavenger.[2]

Critical Step: Add Triphosgene (0.4 eq) dissolved in DCM dropwise over 30 minutes.

(Note: 1 mol Triphosgene generates 3 mol Phosgene).

Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

Validation: Check TLC (Hexane/EtOAc). Cholesterol spot should disappear; a less polar

Chloroformate spot appears.

Coupling (Carbonate Formation):

In a separate vessel, dissolve mPEG-OH (0.9 eq) and DMAP (0.1 eq) in dry DCM.

Add the mPEG solution to the Chloroformate reaction mixture slowly.

Stir at RT for 12–24 hours.[3]

Workup & Purification:

Quench excess chloroformate with Methanol (forms methyl carbonate, easily removed).

Wash organic layer with 0.1M HCl (remove pyridine), then NaHCO3, then Brine.
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Dry over Na2SO4 and concentrate.

Purification: Precipitate in cold diethyl ether (for PEG products) or use Column

Chromatography (Silica, Hexane/EtOAc gradient) for small molecules.

Biological Applications: LNP Endosomal Escape
In Lipid Nanoparticles (LNPs), cholesteryl carbonates are often used to conjugate helper lipids

or PEG lipids. The carbonate linker acts as a sensor for the endosome.
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Figure 3:The "Smart" Release. The pH drop in the endosome triggers carbonate hydrolysis,

destabilizing the LNP and releasing the drug.
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Applications Table
Application Role of Carbonate Linker Benefit

siRNA LNPs
Connects PEG to Cholesterol

(PEG-shedding)

Allows PEG to fall off in the

endosome, facilitating

membrane fusion.

Prodrugs
Conjugates hydrophobic drugs

(e.g., Paclitaxel)

Increases circulation time;

releases active drug only after

uptake.

Liquid Crystals Cholesteryl Oleyl Carbonate

Used in thermochromic

sensors; carbonate stability

ensures shelf-life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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